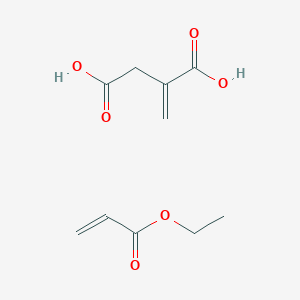

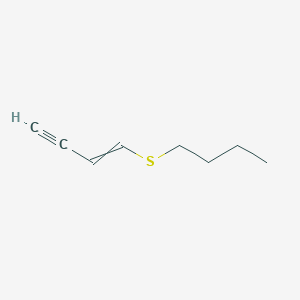

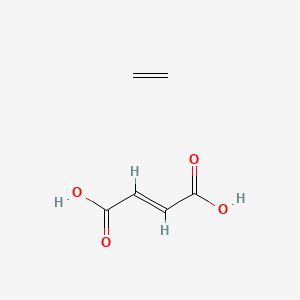

(E)-but-2-enedioic acid;ethene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-but-2-enedioic acid;ethene, commonly known as fumaric acid, is an organic compound with the formula C4H4O4. It is a white crystalline substance that occurs naturally in various plants and fungi. Fumaric acid is an important intermediate in the citric acid cycle, which is a key metabolic pathway in cellular respiration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fumaric acid can be synthesized through several methods:

Isomerization of Maleic Acid: Maleic acid can be converted to fumaric acid by heating it in the presence of a catalyst such as hydrochloric acid.

Oxidation of Succinic Acid: Succinic acid can be oxidized using potassium permanganate to produce fumaric acid.

Fermentation: Certain fungi, such as Rhizopus nigricans, can produce fumaric acid through the fermentation of glucose.

Industrial Production Methods

Industrially, fumaric acid is produced by catalytic isomerization of maleic acid. This process involves heating maleic acid in the presence of a catalyst, typically a mineral acid like hydrochloric acid, to yield fumaric acid.

Análisis De Reacciones Químicas

Types of Reactions

Fumaric acid undergoes various chemical reactions, including:

Oxidation: Fumaric acid can be oxidized to produce carbon dioxide and water.

Reduction: It can be reduced to succinic acid using hydrogen in the presence of a catalyst.

Addition Reactions: Fumaric acid can undergo addition reactions with halogens and hydrogen halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a nickel catalyst is used for reduction.

Addition Reactions: Halogens like bromine and hydrogen halides like hydrogen chloride are used in addition reactions.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Succinic acid.

Addition Reactions: Dibromo derivatives and halogenated fumaric acids.

Aplicaciones Científicas De Investigación

Fumaric acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: Fumaric acid is studied for its role in the citric acid cycle and its effects on cellular metabolism.

Medicine: It is used in the treatment of psoriasis and multiple sclerosis due to its immunomodulatory properties.

Industry: Fumaric acid is used as a food additive, a precursor for the synthesis of polymers, and in the production of resins and paints.

Mecanismo De Acción

Fumaric acid exerts its effects through several mechanisms:

Metabolic Pathways: In the citric acid cycle, fumaric acid is converted to malic acid by the enzyme fumarase. This conversion is crucial for the production of energy in cells.

Immunomodulation: Fumaric acid and its derivatives modulate the immune response by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the expression of antioxidant proteins that protect against oxidative stress.

Comparación Con Compuestos Similares

Fumaric acid is similar to other dicarboxylic acids such as maleic acid and succinic acid:

Maleic Acid: Both fumaric acid and maleic acid have the same molecular formula (C4H4O4) but differ in their geometric configuration. Fumaric acid is the trans-isomer, while maleic acid is the cis-isomer.

Succinic Acid: Succinic acid is a saturated dicarboxylic acid with the formula C4H6O4. It is structurally similar to fumaric acid but lacks the double bond present in fumaric acid.

Fumaric acid is unique due to its trans-configuration, which imparts different chemical properties and reactivity compared to its cis-isomer, maleic acid.

Propiedades

Número CAS |

25085-79-4 |

|---|---|

Fórmula molecular |

C6H8O4 |

Peso molecular |

144.12 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;ethene |

InChI |

InChI=1S/C4H4O4.C2H4/c5-3(6)1-2-4(7)8;1-2/h1-2H,(H,5,6)(H,7,8);1-2H2/b2-1+; |

Clave InChI |

WVKHCAOZIFYQEG-TYYBGVCCSA-N |

SMILES isomérico |

C=C.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

C=C.C(=CC(=O)O)C(=O)O |

Números CAS relacionados |

26877-81-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.